molecular formula C38H27ClN6 B2688750 2-(6-chloro-4-phenylquinazolin-2-yl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 361366-63-4

2-(6-chloro-4-phenylquinazolin-2-yl)-1',3',5-triphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2688750
CAS No.: 361366-63-4
M. Wt: 603.13
InChI Key: IROHVHWQNHOAKH-UHFFFAOYSA-N
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Description

2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactionsThe final step involves the formation of the bipyrazole moiety through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-cyano-3,4-dihydro-4-oxoquinazoline

Properties

IUPAC Name

6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27ClN6/c39-29-21-22-33-31(23-29)36(27-15-7-2-8-16-27)41-38(40-33)45-35(24-34(42-45)26-13-5-1-6-14-26)32-25-44(30-19-11-4-12-20-30)43-37(32)28-17-9-3-10-18-28/h1-23,25,35H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROHVHWQNHOAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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